molecular formula C10H18O2 B14238046 (6R)-3,7-Dimethylocta-2,7-diene-1,6-diol CAS No. 440333-15-3

(6R)-3,7-Dimethylocta-2,7-diene-1,6-diol

Cat. No.: B14238046
CAS No.: 440333-15-3
M. Wt: 170.25 g/mol
InChI Key: FRUCUVNBDSNCEC-SNVBAGLBSA-N
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Description

(6R)-3,7-Dimethylocta-2,7-diene-1,6-diol is an organic compound with a unique structure characterized by two double bonds and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-3,7-Dimethylocta-2,7-diene-1,6-diol typically involves the use of starting materials such as isoprene and formaldehyde. One common synthetic route includes the following steps:

    Isoprene Dimerization: Isoprene undergoes dimerization to form a diene intermediate.

    Hydroxylation: The diene intermediate is then subjected to hydroxylation using reagents like osmium tetroxide or potassium permanganate to introduce the hydroxyl groups at the desired positions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(6R)-3,7-Dimethylocta-2,7-diene-1,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts such as palladium on carbon.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

(6R)-3,7-Dimethylocta-2,7-diene-1,6-diol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6R)-3,7-Dimethylocta-2,7-diene-1,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds in the compound allow it to participate in various biochemical reactions. For example, it may act as an antioxidant by donating electrons to neutralize free radicals, thereby protecting cells from oxidative damage. Additionally, its interaction with enzymes and receptors can modulate biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (6S)-3,7-Dimethylocta-2,7-diene-1,6-diol: A stereoisomer with similar chemical properties but different biological activity.

    3,7-Dimethylocta-2,7-diene-1,6-diol: A compound with the same molecular formula but without the stereochemistry specified.

    3,7-Dimethylocta-2,7-diene-1-ol: A related compound with one hydroxyl group instead of two.

Uniqueness

(6R)-3,7-Dimethylocta-2,7-diene-1,6-diol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

440333-15-3

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(6R)-3,7-dimethylocta-2,7-diene-1,6-diol

InChI

InChI=1S/C10H18O2/c1-8(2)10(12)5-4-9(3)6-7-11/h6,10-12H,1,4-5,7H2,2-3H3/t10-/m1/s1

InChI Key

FRUCUVNBDSNCEC-SNVBAGLBSA-N

Isomeric SMILES

CC(=C)[C@@H](CCC(=CCO)C)O

Canonical SMILES

CC(=C)C(CCC(=CCO)C)O

Origin of Product

United States

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